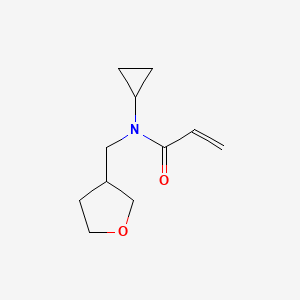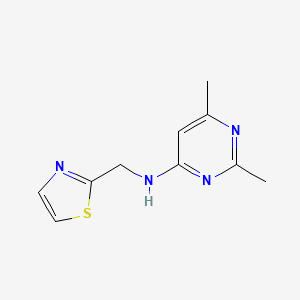
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for various types of cancers.
Mechanism of Action
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This leads to the inhibition of ribosome biogenesis and cell growth, which ultimately results in cancer cell death. N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has been shown to have significant effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis, and sensitization to DNA-damaging agents. It has also been shown to have minimal effects on normal cells, indicating its potential as a selective cancer therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide is its selectivity for cancer cells, which minimizes the risk of toxicity to normal cells. It has also been shown to sensitize cancer cells to DNA-damaging agents, which could potentially enhance the effectiveness of current cancer treatments. However, N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has limitations in terms of its stability and solubility, which may affect its effectiveness in vivo. Further studies are needed to optimize its formulation and delivery.
Future Directions
There are several future directions for the research and development of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide. One potential direction is the optimization of its formulation and delivery to improve its stability and solubility. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide, which could potentially enhance its effectiveness in personalized cancer therapy. Finally, the combination of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide with other cancer therapies, such as immunotherapy and targeted therapies, could potentially enhance its effectiveness in treating various types of cancers.
Synthesis Methods
The synthesis of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 3-hydroxymethyl-5-methylfuran-2(3H)-one, which is reacted with cyclopropylamine to form N-cyclopropyl-3-hydroxymethyl-5-methylfuran-2(3H)-one. This intermediate is then reacted with 3-(bromomethyl)oxolane to form N-cyclopropyl-N-(oxolan-3-ylmethyl)furan-2(3H)-one. Finally, this compound is reacted with propargylamine to form N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide, which is the final product.
Scientific Research Applications
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has been extensively studied for its potential as a therapeutic agent for various types of cancers, including breast, ovarian, and pancreatic cancers. It has been shown to selectively inhibit RNA polymerase I transcription, which is required for ribosome biogenesis and cell growth. This leads to the inhibition of cancer cell proliferation and induction of apoptosis. N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has also been shown to sensitize cancer cells to DNA-damaging agents, such as cisplatin and doxorubicin, by inhibiting DNA repair pathways.
properties
IUPAC Name |
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-11(13)12(10-3-4-10)7-9-5-6-14-8-9/h2,9-10H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQBLWBCCSXFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCOC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)

![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)

![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)


![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)